An In-Depth Technical Guide to 5-(Benzyloxy)pyridin-2-amine (CAS: 96166-00-6)
An In-Depth Technical Guide to 5-(Benzyloxy)pyridin-2-amine (CAS: 96166-00-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Benzyloxy)pyridin-2-amine is a substituted pyridine derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a benzyloxy group and an amino group on a pyridine scaffold, makes it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(Benzyloxy)pyridin-2-amine, with a focus on its role as a key intermediate in the development of novel therapeutics, particularly kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of 5-(Benzyloxy)pyridin-2-amine is presented in the table below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 96166-00-6 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O | [1] |
| Molecular Weight | 200.24 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | [1] |
| IUPAC Name | 5-(benzyloxy)pyridin-2-amine | [1] |
| SMILES | NC1=NC=C(OCC2=CC=CC=C2)C=C1 | [1] |
| InChI Key | KMWUTRXLBBOIJE-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
One potential synthetic pathway is the benzylation of 5-hydroxy-2-nitropyridine, followed by the reduction of the nitro group to an amine.
Hypothetical Synthesis Workflow
Caption: Hypothetical synthesis of 5-(benzyloxy)pyridin-2-amine.
Experimental Protocol (General Procedure for Benzylation of a Hydroxypyridine)
This protocol is adapted from the synthesis of a related compound, 2-Benzyloxy-3-bromo-5-chloropyridine, and may be applicable for the benzylation of 5-hydroxy-2-nitropyridine.[2]
Materials:
-
5-Hydroxy-2-nitropyridine
-
Benzyl bromide
-
Silver carbonate (or another suitable base, e.g., potassium carbonate)
-
Benzene (or a suitable alternative solvent like toluene or DMF)
Procedure:
-
A mixture of 5-hydroxy-2-nitropyridine, benzyl bromide (1.1-1.5 equivalents), and silver carbonate (1.2-2.0 equivalents) in benzene is prepared in a round-bottom flask.[2]
-
The reaction mixture is heated to a temperature of approximately 70°C for 1-2 hours.[2]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and filtered through a bed of celite to remove insoluble inorganic salts.[2]
-
The filtrate is concentrated under reduced pressure.
-
The crude product, 5-(benzyloxy)-2-nitropyridine, can be purified by recrystallization from a suitable solvent such as hexane.[2]
Experimental Protocol (General Procedure for Nitro Group Reduction)
Materials:
-
5-(Benzyloxy)-2-nitropyridine
-
Methanol or Ethanol
-
Raney Nickel or Palladium on Carbon (Pd/C)
-
Hydrogen gas
Procedure:
-
The 5-(benzyloxy)-2-nitropyridine is dissolved in methanol in a hydrogenation reactor.
-
A catalytic amount of Raney Nickel or 10% Pd/C is added to the solution.
-
The reactor is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered through Celite® to remove the catalyst.
-
The resulting solution is concentrated under reduced pressure to yield 5-(benzyloxy)pyridin-2-amine.
Applications in Drug Discovery and Medicinal Chemistry
The 5-(benzyloxy)pyridin-2-amine scaffold is a key pharmacophore in the design of various therapeutic agents, most notably as inhibitors of protein kinases. The pyridine ring can serve as a hinge-binding motif, while the benzyloxy and amino groups provide vectors for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Role as a Kinase Inhibitor Scaffold
Derivatives of aminopyridines are known to be potent and selective inhibitors of a variety of kinases, including Bruton's tyrosine kinase (BTK), which is a crucial enzyme in the B-cell receptor signaling pathway.[3] The general structure of such inhibitors often involves a central aminopyridine core that interacts with the hinge region of the kinase domain.
Caption: Drug development workflow using the core scaffold.
Potential as an Intermediate in the Synthesis of Anti-Proliferative Agents
Research into 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines has demonstrated their potent anti-proliferative activity against cancer cell lines.[4] While 5-(benzyloxy)pyridin-2-amine was not directly used in the cited syntheses, its structural similarity to the precursors suggests its potential as a valuable intermediate for creating novel analogs with enhanced efficacy. The benzyloxy group can be a key feature for exploring structure-activity relationships.
Safety Information
5-(Benzyloxy)pyridin-2-amine is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
5-(Benzyloxy)pyridin-2-amine is a versatile and valuable chemical intermediate with significant potential in the field of drug discovery. Its utility as a core scaffold for the development of kinase inhibitors and other biologically active molecules makes it a compound of high interest to medicinal chemists and researchers in the pharmaceutical sciences. Further exploration of its synthetic accessibility and its application in the design of novel therapeutics is warranted.
References
- 1. 5-(benzyloxy)pyridin-2-amine 97% | CAS: 96166-00-6 | AChemBlock [achemblock.com]
- 2. US5861419A - Substituted pyridines as selective cyclooxygenase-2 inhibitors - Google Patents [patents.google.com]
- 3. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines | MDPI [mdpi.com]
